苯丙氨酰-苯丙氨酰-精氨酸氯甲基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

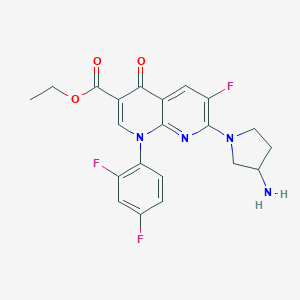

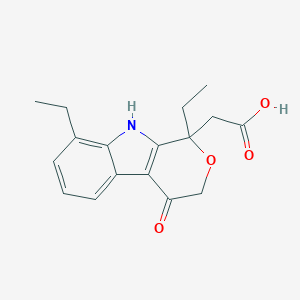

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is a potent, selective, and irreversible inhibitor of thrombin . It is also known as PPACK, D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, H-D-Phe-Pro-Arg-chloromethylketone .

Molecular Structure Analysis

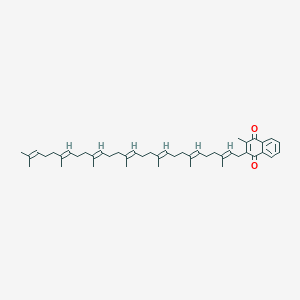

The empirical formula of Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is C21H31ClN6O3 · 2HCl, and its molecular weight is 523.88 . Detailed structural analysis is not available in the retrieved resources.Chemical Reactions Analysis

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is an irreversible inhibitor that reacts with thrombin in a 1:1 stoichiometry . It is modeled directly on peptide arginine chloromethyl ketones containing P3 phenylalanine and P2 proline, which are very effective thrombin inhibitors .Physical And Chemical Properties Analysis

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is a liquid at room temperature. It is stable for up to 6 months at -20°C when stored properly. It should be protected from light and avoid repeated freeze/thaw cycles .科学研究应用

Anticoagulant for Blood Gas and Electrolyte Analysis

PPACK has been evaluated as an alternative anticoagulant to lithium heparin for blood gas and whole-blood electrolyte analyses. It exhibits ideal bias-free properties, making it suitable for accurate measurements of ionized calcium, sodium, potassium, chloride, glucose, lactate, ionized magnesium, and pH levels in blood samples .

Thrombin Inhibition

As a selective thrombin inhibitor, PPACK plays a crucial role in preventing blood clot formation. This application is particularly useful in clinical settings where controlling coagulation is necessary, such as during surgeries or in patients with clotting disorders .

Zymogen/Enzyme Discrimination

PPACK and related peptide chloromethyl ketones have been used to discriminate between zymogens and enzymes in biochemical pathways. This is essential for understanding the activation and regulation of enzymes involved in coagulation and fibrinolysis .

Development of Activity-Based Probes

PPACK derivatives have been utilized to create activity-based probes (ABPs) for the detection and profiling of serine proteases. These ABPs are valuable tools in proteomics for studying enzyme function and regulation .

Study of Coagulation Pathways

The ability of PPACK to inhibit thrombin without affecting other proteins makes it an excellent reagent for studying the coagulation cascade. Researchers can use PPACK to investigate the molecular interactions and mechanisms within the coagulation system .

Pharmaceutical Research

PPACK’s selective inhibition properties make it a potential candidate for developing new anticoagulant drugs. Its specificity for thrombin could lead to medications with fewer side effects compared to current anticoagulants .

作用机制

Target of Action

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone, also known as PPACK II, is a potent and specific irreversible inhibitor of thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

PPACK II acts by forming a covalent bond with the active site of thrombin, thereby inhibiting its activity . This interaction is irreversible, meaning that once PPACK II has bound to thrombin, it cannot be removed, and the enzyme is permanently inactivated.

Biochemical Pathways

By inhibiting thrombin, PPACK II disrupts the coagulation cascade, preventing the formation of fibrin, the main component of blood clots. This can have a significant impact on conditions such as thrombosis, where blood clots form inappropriately within blood vessels.

The inhibition of kallikreins by PPACK II can affect various biochemical pathways. For instance, it can inhibit the cleavage of atrial natriuretic peptide (ANP 1-126) by kallikreins . ANP is a hormone that helps to regulate blood pressure and fluid balance.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Phenylalanyl-phenylalanyl-arginine chloromethyl ketone can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Phenylalanine", "Arginine", "Chloromethyl ketone", "Resin" ], "Reaction": [ "Attach Phenylalanine to resin through esterification", "Couple Phenylalanine to resin-bound Phenylalanine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling agents", "Deprotect the N-terminal Fmoc group of the dipeptide using 20% piperidine in DMF", "Couple Arginine to the dipeptide using DCC and NHS as coupling agents", "Deprotect the N-terminal Fmoc group of the tripeptide using 20% piperidine in DMF", "Couple Chloromethyl ketone to the tripeptide using DCC and NHS as coupling agents", "Remove the protecting groups using TFA and cleave the peptide from the resin", "Purify the peptide using HPLC" ] } | |

CAS 编号 |

74392-49-7 |

产品名称 |

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone |

分子式 |

C25H33ClN6O3 |

分子量 |

501 g/mol |

IUPAC 名称 |

(2R)-2-amino-N-[(2S)-2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-phenylpropanoyl]-3-phenylpropanamide |

InChI |

InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-21(15-18-10-5-2-6-11-18)24(35)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21,31H,7,12-16,27H2,(H4,28,29,30)(H,32,34,35)/t19-,20+,21+/m1/s1 |

InChI 键 |

PJFSUJMJVYGASC-HKBOAZHASA-N |

手性 SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NC(=O)[C@H](CC2=CC=CC=C2)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |

序列 |

FFR |

同义词 |

DPHE-PHE-ARG-CMK Trifluoroacetic Acid Salt; D-Phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-L-phenylalaninamide Trifluoroacetic Acid Salt; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)

![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)